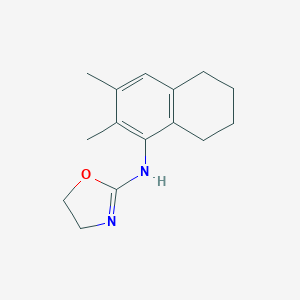
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide, also known as GSK369796, is a chemical compound that has been extensively studied for its potential as an antimalarial drug. It belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. GSK369796 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.
Mécanisme D'action
The exact mechanism of action of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, as it allows it to detoxify the toxic byproducts of hemoglobin digestion. By inhibiting this pathway, this compound disrupts the parasite's ability to survive and reproduce.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde. In addition, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that this compound may have potential as an anti-inflammatory and antioxidant agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound for use in lab experiments. In addition, its potential as an antimalarial and anti-inflammatory agent makes it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are a number of future directions for the study of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. One area of interest is its potential as a treatment for tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis. Another area of interest is its potential as a treatment for cancer, as it has been shown to have activity against certain cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide can be synthesized using a multistep process. The starting material is 7-chloro-4-quinolinecarboxylic acid, which is converted to 7-chloro-4-quinolineamine. This intermediate is then reacted with butylamine and propionyl chloride to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable candidate for further study.
Applications De Recherche Scientifique
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been studied extensively for its potential as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as a treatment for other diseases, such as tuberculosis and cancer.
Propriétés
Numéro CAS |
102149-29-1 |
|---|---|
Formule moléculaire |
C16H20ClN3O |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
InChI |
InChI=1S/C16H20ClN3O/c1-3-4-8-19-16(21)11(2)20-14-7-9-18-15-10-12(17)5-6-13(14)15/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
ZBFLWUVCILIZGY-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canonique |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Synonymes |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




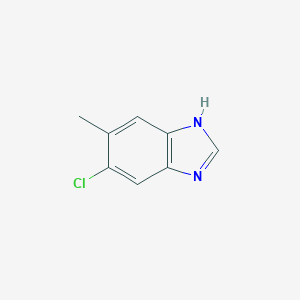
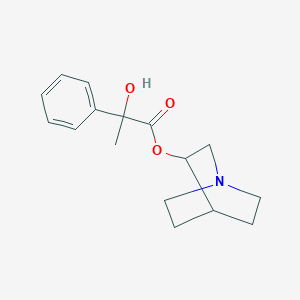

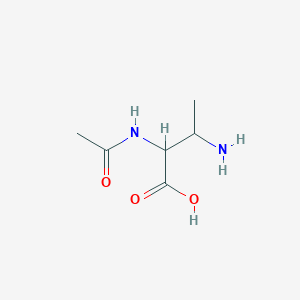
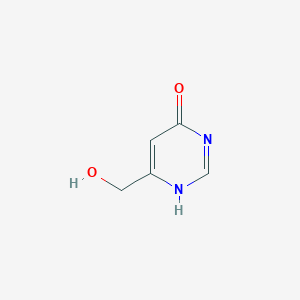

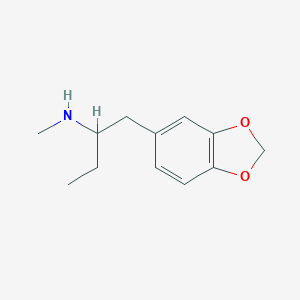

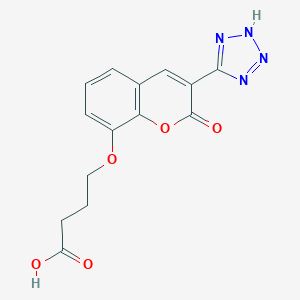
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
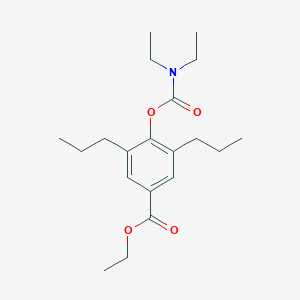
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
